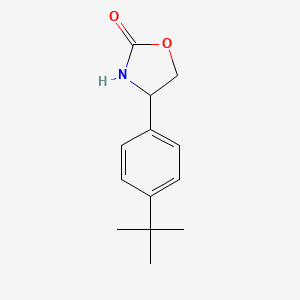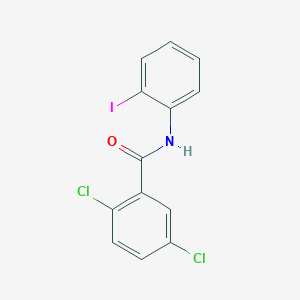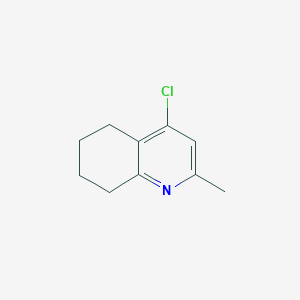
prop-2-yn-1-yl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 2,2,2-trifluoroacetate, also known as TFA, is a versatile, fluorinated organic compound with a wide range of applications in biochemistry and pharmaceutical research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of peptides and in the study of enzyme kinetics and protein-ligand interactions. In addition, it has been used in the development of vaccines and other biopharmaceuticals.
Scientific Research Applications
Prop-2-yn-1-yl 2,2,2-trifluoroacetate has a wide range of applications in biochemistry and pharmaceutical research. It can be used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of peptides, and in the study of enzyme kinetics and protein-ligand interactions. It is also used in the development of vaccines and other biopharmaceuticals. In addition, prop-2-yn-1-yl 2,2,2-trifluoroacetate has been used in the development of peptide-based drugs, in the study of protein folding, and in the study of protein-protein interactions.
Mechanism of Action
Prop-2-yn-1-yl 2,2,2-trifluoroacetate acts as a catalyst in the synthesis of peptides and other organic compounds. It is believed to act by forming a complex with the substrate, which then undergoes a nucleophilic substitution reaction with the nucleophile. The reaction is believed to be facilitated by the presence of a base, such as pyridine or triethylamine, which helps to stabilize the complex.
Biochemical and Physiological Effects
prop-2-yn-1-yl 2,2,2-trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of peptides and other organic compounds, and it has been used to increase the stability of proteins and other macromolecules. In addition, it has been shown to have an effect on the activity of enzymes and other proteins, as well as on the activity of membrane proteins.
Advantages and Limitations for Lab Experiments
The use of prop-2-yn-1-yl 2,2,2-trifluoroacetate in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively non-toxic. In addition, it can be used in a variety of reaction conditions, and it can be used in the synthesis of a wide range of organic compounds. However, it is important to note that prop-2-yn-1-yl 2,2,2-trifluoroacetate can be toxic if it is not used properly, and it should always be handled with caution.
Future Directions
Prop-2-yn-1-yl 2,2,2-trifluoroacetate has a wide range of potential applications in biochemistry and pharmaceutical research. One potential future direction for research is the development of new methods for the synthesis of peptides and other organic compounds. Additionally, research could be conducted into the use of prop-2-yn-1-yl 2,2,2-trifluoroacetate in the development of vaccines and other biopharmaceuticals. Finally, research could be conducted into the use of prop-2-yn-1-yl 2,2,2-trifluoroacetate in the study of enzyme kinetics and protein-ligand interactions, as well as in the study of protein folding and protein-protein interactions.
Synthesis Methods
Prop-2-yn-1-yl 2,2,2-trifluoroacetate is synthesized through the reaction of prop-2-yn-1-ol with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert atmosphere such as nitrogen or argon and is usually conducted at room temperature or slightly elevated temperatures. The reaction can be monitored by thin layer chromatography (TLC) and is usually complete within a few hours. The product is purified by recrystallization from a suitable solvent such as methanol or ethanol.
properties
IUPAC Name |
prop-2-ynyl 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3O2/c1-2-3-10-4(9)5(6,7)8/h1H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGKWNJPZJFBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl alcohol, trifluoroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers](/img/structure/B6601263.png)
![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)
![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)






